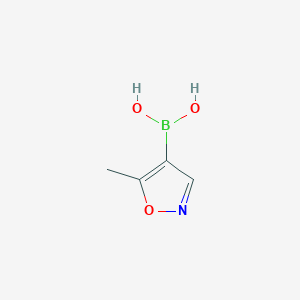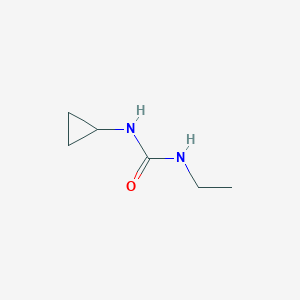![molecular formula C8H13N B11924379 4-Azadispiro[2.1.2.2]nonane CAS No. 288102-17-0](/img/structure/B11924379.png)
4-Azadispiro[2.1.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azadispiro[2.1.2.2]nonane is a unique chemical compound characterized by its distinctive spirocyclic structure. The compound consists of a nitrogen atom integrated into a bicyclic framework, forming a spiro linkage between two cyclopropane rings and a pyrrolidine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azadispiro[2.1.2.2]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihaloalkane, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for 4-Azadispiro[212This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azadispiro[2.1.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Azadispiro[2.1.2.2]nonane has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Azadispiro[2.1.2.2]nonane is largely dependent on its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar structural motif but different functional groups.
Spiro[2.2]pentane: A simpler spirocyclic compound with only carbon atoms in the rings.
Uniqueness: 4-Azadispiro[2.1.2.2]nonane is unique due to the presence of a nitrogen atom in its spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to purely carbon-based spirocyclic compounds .
Eigenschaften
CAS-Nummer |
288102-17-0 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
4-azadispiro[2.1.25.23]nonane |
InChI |
InChI=1S/C8H13N/c1-2-7(1)5-6-8(9-7)3-4-8/h9H,1-6H2 |
InChI-Schlüssel |
XFAOMSPSJSYPQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)NC13CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)



